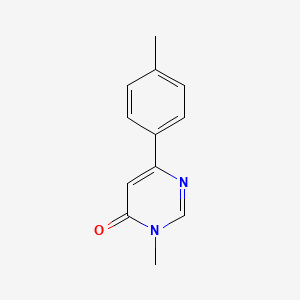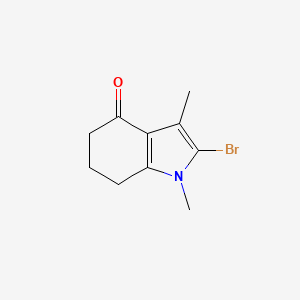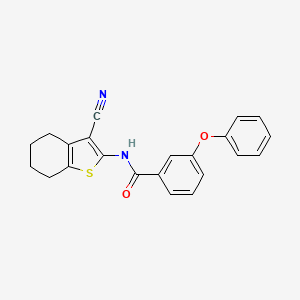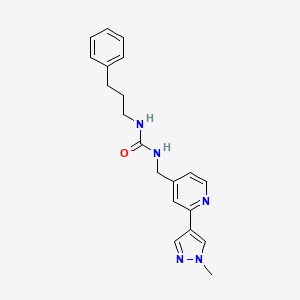
3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound’s description includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s source or origin, such as whether it is naturally occurring or synthetically produced.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and any catalysts that may affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It could also include its thermodynamic properties and chemical stability.Scientific Research Applications
Regiospecific Synthesis
An efficient approach to synthesize 6-aryl-3-cyano-5-alkylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones was developed, highlighting the compound's utility in creating heterocyclic compounds with potential applications in medicinal chemistry and nonlinear optics. This synthesis pathway involves iminophosphorane-mediated annulation, indicative of the compound's versatility in chemical synthesis (Wu et al., 2010).
Electronic and Optical Properties
Research on thiopyrimidine derivatives, including compounds structurally related to "3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one," has explored their electronic, linear, and nonlinear optical (NLO) properties. These studies have demonstrated promising applications in optoelectronics and high-tech applications due to their considerable NLO characteristics, backed by density functional theory (DFT) findings (Hussain et al., 2020).
Biological Activity
The synthesis and testing of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have revealed significant biological activities, including antiviral and antitumor effects. This highlights the potential of "3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one" and its derivatives in the development of new therapeutic agents (Petrie et al., 1985).
Photochemical Applications
Studies on the photochemistry of 4(3H)-pyrimidin-4-ones have led to the discovery of medium-ring lactams, underscoring the potential of "3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one" in photochemical transformations and the development of new photoreactive compounds (Hirai et al., 1980).
Supramolecular Chemistry
The compound's derivatives have been used to demonstrate strong dimerization via quadruple hydrogen bonding, presenting applications in supramolecular chemistry for creating highly ordered structures and materials (Beijer et al., 1998).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include information on safe handling and disposal procedures.
Future Directions
This could involve potential applications of the compound, such as its use in medicine, industry, or research. It could also include areas where further research is needed.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide more specific information or guide you to relevant resources.
properties
IUPAC Name |
3-methyl-6-(4-methylphenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-12(15)14(2)8-13-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEGSHVLNNLYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)

![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2662834.png)

![9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid](/img/structure/B2662836.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2662846.png)
